2-[4-(acetylamino)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamide
Description
2-[4-(Acetylamino)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamide is a synthetic small molecule characterized by an indole core substituted with an acetylamino group at the 4-position, linked via an acetamide bridge to a quinolin-5-yl moiety. This structure combines two pharmacologically significant heterocycles: indole, known for its prevalence in bioactive compounds (e.g., serotonin, kinase inhibitors), and quinoline, a scaffold associated with antimalarial and anticancer agents. The acetylamino group may enhance solubility or target binding, while the quinoline moiety could contribute to interactions with DNA or protein targets like Bcl-2 family proteins .
Properties
Molecular Formula |
C21H18N4O2 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-quinolin-5-ylacetamide |
InChI |
InChI=1S/C21H18N4O2/c1-14(26)23-19-8-3-9-20-16(19)10-12-25(20)13-21(27)24-18-7-2-6-17-15(18)5-4-11-22-17/h2-12H,13H2,1H3,(H,23,26)(H,24,27) |
InChI Key |
DFYZDEZNUMPOLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC=CC4=C3C=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Fischer indole synthesis , which allows for the construction of the indole ring. For instance, the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) yields the tricyclic indole compound .
Reaction Conditions:: The specific reaction conditions for synthesizing 2-[4-(acetylamino)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamide may vary, but typically involve suitable reagents and solvents.
Industrial Production:: While industrial-scale production methods are proprietary, laboratories can synthesize this compound using established protocols.
Chemical Reactions Analysis
Types of Reactions:: 2-[4-(Acetylamino)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamide can undergo various reactions, including:
- Electrophilic substitutions due to the excess π-electron delocalization in the indole ring.
- Oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:: Reagents such as acids, bases, and catalysts play a crucial role in these reactions. Specific conditions depend on the desired transformation.
Major Products:: The products formed from these reactions may include modified indole derivatives or related compounds.
Scientific Research Applications
Chemistry:: Researchers explore its use as a building block for more complex molecules, especially those with potential pharmacological properties.
Biology and Medicine::Antiviral Activity: Some indole derivatives exhibit antiviral properties against viruses like influenza A and Coxsackie B4.
Antioxidant and Anti-inflammatory Effects: These compounds may protect against oxidative stress and inflammation.
Anticancer Potential: Investigations continue into their role in cancer therapy.
Industry:: Indole derivatives find applications in the pharmaceutical and agrochemical industries.
Mechanism of Action
The exact mechanism by which 2-[4-(acetylamino)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
Structural Analogues with Indole-Acetamide Cores
Several indole-acetamide derivatives have been synthesized and studied for their biological activities. Key examples from the literature include:
Key Observations :
- 10m: 17%) .
- Biological Activity: Indole-acetamides with chlorinated side chains (e.g., 10j) show promise as dual Bcl-2/Mcl-1 inhibitors, suggesting that the target compound’s quinoline moiety could similarly target apoptosis pathways .
Quinoline-Containing Analogues
Quinoline hybrids, such as N-[7-chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide (), demonstrate cytotoxicity against cancer cell lines. The triazole-quinoline hybrid in achieved structural diversity via click chemistry, highlighting the versatility of quinoline-acetamide scaffolds in drug design.
Nitro- and Sulfur-Substituted Analogues
- Nitroindole Derivatives: 2-(5-Nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide () features a nitro group at the 5-position of indole. The nitro group’s electron-withdrawing nature may reduce metabolic stability compared to the target compound’s acetylamino group, which is more likely to participate in hydrogen bonding .
- Sulfur-Containing Analogues: Compounds like N-[4-(acetylamino)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide () incorporate sulfur moieties, which can enhance reactivity or metal-binding capacity. However, the target compound’s lack of sulfur may favor reduced off-target interactions .
Patent-Based Quinoline Analogues
Patent compounds such as N-(4-(3-bromophenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide () feature complex substituents (e.g., bromo, fluoro, tetrahydrofuran-oxy). These modifications aim to optimize pharmacokinetics and target selectivity, suggesting that the target compound’s simpler quinolin-5-yl group could prioritize synthetic accessibility over metabolic complexity .
Predicted Physicochemical Properties :
- The acetylamino group may improve aqueous solubility relative to nitro or chloro substituents .
Biological Activity
2-[4-(acetylamino)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamide is a synthetic compound notable for its complex structure, which integrates an indole moiety with a quinoline derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antiviral applications. The molecular formula of this compound is CHNO, with a molecular weight of 358.4 g/mol.
Anticancer Properties
Research indicates that 2-[4-(acetylamino)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamide exhibits significant anticancer activity. It has been shown to inhibit specific kinases and transcription factors involved in cancer progression. For instance, studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including melanoma and pancreatic cancer.
Case Study:
In an experimental study, this compound was tested on A375 melanoma cells, showing a dose-dependent reduction in cell viability with an IC value of approximately 15 µM. The mechanism of action involved the induction of both apoptosis and autophagy, highlighting its dual action against cancer cells .
Antiviral Activity
Additionally, the compound has been evaluated for its antiviral properties. Preliminary findings suggest that it may inhibit the replication of several viruses, including those responsible for respiratory infections. In vitro studies indicated that it could reduce viral load significantly at micromolar concentrations.
Research Findings:
A comparative analysis showed that 2-[4-(acetylamino)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamide had an EC value ranging from 5 to 28 µM against respiratory syncytial virus (RSV), outperforming some standard antiviral agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the acetylamino group is believed to enhance interaction with biological targets, while the quinoline moiety may contribute to its ability to penetrate cellular membranes effectively.
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-[4-(acetylamino)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamide | Structure | Anticancer, Antiviral |
| 2-[4-(methoxycarbonyl)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamide | Structure | Variable activity |
| 2-[4-(benzoyl)-1H-indol-1-yl]-N-(quinolin-5-yl)acetamide | Structure | Different pharmacological profile |
Synthesis and Modification
The synthesis of this compound involves several key steps, including the formation of the indole and quinoline derivatives followed by acetamide coupling reactions. Modifications to the core structure can lead to derivatives with enhanced or altered biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
